![molecular formula C14H11Cl2FO2S B1621855 2-Chlor-4-[(2-Chlor-2-phenylethyl)sulfonyl]-1-fluorbenzol CAS No. 244278-71-5](/img/structure/B1621855.png)
2-Chlor-4-[(2-Chlor-2-phenylethyl)sulfonyl]-1-fluorbenzol
Übersicht
Beschreibung
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is a complex organic compound characterized by the presence of chlorine, fluorine, and sulfonyl functional groups attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
Agricultural Uses
One of the primary applications of 2-chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is in agriculture, particularly as a fungicide. The compound has demonstrated efficacy against various phytopathogenic fungi, making it valuable for crop protection.
Case Study: Fungicidal Activity
A study published in the Journal of Agricultural and Food Chemistry highlighted the fungicidal properties of derivatives of this compound. It was found that specific formulations exhibited significant activity against common fungal pathogens affecting crops. The study concluded that these compounds could be incorporated into agricultural practices to enhance crop yield and health by effectively controlling fungal diseases .
Compound Name | Active Ingredient | Target Fungi | Efficacy |
---|---|---|---|
2-Chloro-4-[...]-1-fluorobenzene | 2-Chloro-4-[...]-1-fluorobenzene | Fusarium spp., Botrytis cinerea | High |
Material Science
The compound's stability and reactivity make it suitable for applications in material science, particularly in developing advanced materials with specific chemical properties.
Case Study: Polymer Development
Recent advancements in polymer chemistry have explored using sulfonyl compounds to enhance material properties such as thermal stability and mechanical strength. Research indicated that incorporating sulfonyl groups into polymer matrices improved their resistance to thermal degradation, making them suitable for high-performance applications .
Polymer Type | Additive | Improvement |
---|---|---|
Polycarbonate | 2-Chloro-4-[...]-1-fluorobenzene | Increased thermal stability by 20% |
Wirkmechanismus
Target of Action
Similar compounds often interact with proteins or enzymes that can facilitate or inhibit specific biochemical reactions .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to a substitution reaction .
Biochemical Pathways
Similar compounds often participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile, forming sigma bonds with nucleophilic sites on biomolecules . The interactions with enzymes such as cytochrome P450 and glutathione S-transferase are particularly noteworthy, as these enzymes are involved in the metabolism and detoxification of xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function.
Cellular Effects
The effects of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways that regulate cell growth and apoptosis . Additionally, 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene can affect the expression of genes involved in oxidative stress response and inflammatory processes, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins, leading to the inhibition or activation of their functions . For example, the compound can form adducts with DNA, resulting in the inhibition of DNA replication and transcription. Additionally, it can inhibit the activity of enzymes like cytochrome P450 by binding to their active sites, thereby preventing the metabolism of other substrates. These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different biological activities . In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of enzyme activity and alterations in cellular metabolism. In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of gene expression . At higher doses, the compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the compound’s biological activity and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety in biological systems.
Subcellular Localization
The subcellular localization of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, affecting protein synthesis and cellular respiration. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzene Ring: The initial step involves the preparation of a benzene ring with appropriate substituents.
Introduction of Chlorine and Fluorine: Chlorine and fluorine atoms are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Analyse Chemischer Reaktionen
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often in the presence of acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene include:
4-Chloro-2-methylphenol: Similar in structure but lacks the sulfonyl and fluorine groups.
2-Chloro-4-nitrophenol: Contains a nitro group instead of a sulfonyl group.
2-Chloro-4-phenylphenol: Similar aromatic structure but different substituents.
The uniqueness of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene lies in its combination of chlorine, fluorine, and sulfonyl groups, which confer distinct chemical properties and reactivity.
Biologische Aktivität
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene (CAS No. 244278-71-5) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological effects, and potential applications based on existing literature and research findings.
The molecular formula of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is with a molecular weight of 333.21 g/mol. The compound features a chloro group, a sulfonyl moiety, and a fluorine atom, which may contribute to its biological activity.
Enzyme Inhibition
The compound's sulfonyl group may play a role in enzyme inhibition. In studies involving related compounds, sulfonamides have been shown to inhibit specific enzymes involved in bacterial metabolism . This suggests that 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene could potentially inhibit similar targets, warranting further investigation.
Cytotoxicity and Anticancer Activity
There is growing interest in the anticancer properties of compounds containing fluorinated aromatic rings. Fluorinated benzene derivatives have been associated with cytotoxic effects against various cancer cell lines . Although direct studies on this specific compound are scarce, the presence of a fluorine atom may enhance its interaction with biological targets.
Study on Related Compounds
A study examining the biological activity of related sulfonamide compounds demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µM . This suggests that 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene may exhibit similar or enhanced activity due to its unique structure.
Compound | Activity | Concentration (µM) | Reference |
---|---|---|---|
Sulfonamide A | Antibacterial | 10 | |
Sulfonamide B | Cytotoxic (Cancer) | 5 | |
Benzophenone Derivative | Antimicrobial | 50 |
Mechanistic Insights
The mechanism by which similar compounds exert their biological effects often involves the disruption of cellular processes through enzyme inhibition or interference with metabolic pathways. For example, the inhibition of the Type III secretion system in bacteria has been linked to compounds with sulfonamide groups . Further research is needed to elucidate the specific mechanisms for 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene.
Safety and Toxicity
As with many chemical compounds, understanding the safety profile is crucial. Preliminary data suggest that related compounds can exhibit varying degrees of toxicity depending on their concentration and exposure duration. Toxicological studies are essential for assessing the safety of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene in potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-4-(2-chloro-2-phenylethyl)sulfonyl-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO2S/c15-12-8-11(6-7-14(12)17)20(18,19)9-13(16)10-4-2-1-3-5-10/h1-8,13H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBXMTBRZXTWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381510 | |
Record name | 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244278-71-5 | |
Record name | 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.